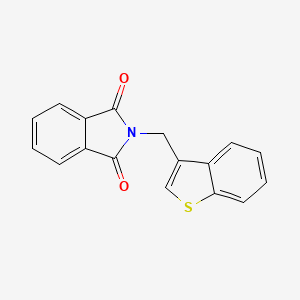

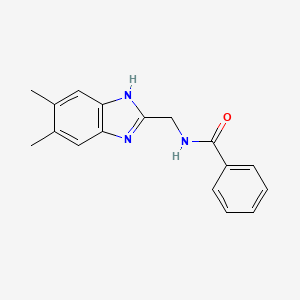

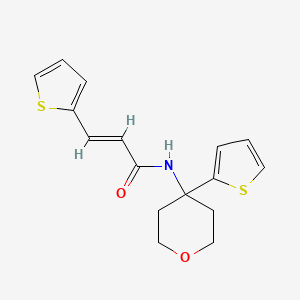

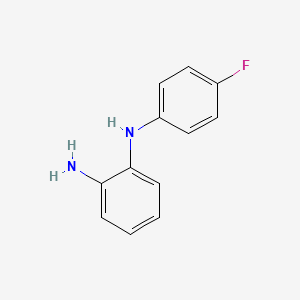

![molecular formula C20H20N4O3S B2389993 3-(Benzo[c][1,2,5]thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate CAS No. 1351610-01-9](/img/structure/B2389993.png)

3-(Benzo[c][1,2,5]thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Benzo[c][1,2,5]thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate, also known as BTD-001, is a compound that has gained significant attention in the field of medicinal chemistry due to its remarkable biological and pharmacological properties. It is a thiadiazole-containing compound that can cross cellular membranes and interact strongly with biological targets .

Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole (BT)-fused nonacyclic electron acceptors involves the exploration of asymmetric isomer effects . The process involves changing from BP6T-4F to asymmetric ABP6T-4F, which results in a significantly enhanced dielectric constant and inhibited excessive molecular aggregation and unfavorable edge-on orientation . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Molecular Structure Analysis

The molecular structure of 3-(Benzo[c][1,2,5]thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate is complex. The D-π-A-A configurations contain a donor of iminodibenzyl, π-linker of Zn-porphyrin, and two kinds of auxiliary acceptors (labeled as BT and TP), as well as five types of anchoring groups .Scientific Research Applications

- Photocatalyst-Free Amination : Researchers have developed a novel method for direct C(sp²)–N bond formation from C(sp²)–H bonds using benzothiadiazoles as model synthons. This photocatalyst-free, visible-light promoted process enables efficient amination reactions, which are crucial in drug synthesis, material science, and agrochemicals .

- Visible-Light Organophotocatalysis : The electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif have been extensively studied for photovoltaics and fluorescent sensors. However, their potential as visible-light organophotocatalysts remains unexplored. Investigating this compound’s photoredox properties could lead to exciting applications in sustainable energy conversion and environmental remediation .

- Quantum-Mechanical Insights : Quantum-mechanical calculations reveal that benzo[d][1,2,3]thiadiazole (isoBTD) exhibits higher values of ELUMO and energy band gap (Eg). These characteristics indicate high electron conductivity due to the molecule’s stability in the excited state. Understanding isoBTD’s electronic properties can guide its use in organic electronics and semiconductors .

Photocatalysis and Amination

Electronic Properties and Conductivity

Future Directions

The future directions for the research and development of 3-(Benzo[c][1,2,5]thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate could involve the design of appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor, which can lead to promising photovoltaic materials . Furthermore, the effectiveness and great potential of the asymmetric isomerization strategy in regulating molecular properties could provide guidance for the future design of non-fullerene acceptors .

properties

IUPAC Name |

[3-(2,1,3-benzothiadiazole-5-carbonylamino)cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c25-19(13-9-10-17-18(11-13)24-28-23-17)21-15-7-4-8-16(12-15)27-20(26)22-14-5-2-1-3-6-14/h1-3,5-6,9-11,15-16H,4,7-8,12H2,(H,21,25)(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJZYGQSGIXUPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzo[c][1,2,5]thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2389913.png)

![5-((3-(4-methoxypiperidin-1-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2389914.png)

![4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine dihydrochloride](/img/structure/B2389915.png)

![N-{1-({2-[(4-methylphenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2389920.png)

![3-Methyl-6-[4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2389927.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2389932.png)